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Compound of Interest

Compound Name: 4-Propyloxolan-2-one

Cat. No.: B1601131

Introduction

(R)-4-Propyloxolan-2-one, a chiral y-lactone, is a key intermediate in the synthesis of various
pharmaceuticals, most notably the antiepileptic drug Brivaracetam. Its stereochemistry and
purity are critical for the efficacy and safety of the final active pharmaceutical ingredient (API).
Therefore, a thorough understanding of its spectroscopic properties is paramount for
researchers, scientists, and drug development professionals involved in its synthesis and
quality control. This guide provides a comprehensive overview of the spectroscopic data of
(R)-4-Propyloxolan-2-one, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) techniques. We will delve into the principles behind these
methods, provide detailed experimental protocols, and offer in-depth interpretations of the
spectral data.

Molecular Structure and Key Spectroscopic
Features

(R)-4-Propyloxolan-2-one possesses a five-membered lactone ring with a propyl group at the
chiral center (C4). This structure gives rise to a unique set of spectroscopic signals that can be
used for its unambiguous identification and characterization.

Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic
molecules in solution. It provides detailed information about the chemical environment,
connectivity, and stereochemistry of the nuclei within a molecule.

Principles of NMR Spectroscopy

NMR spectroscopy is based on the quantum mechanical property of atomic nuclei with a non-
zero spin to align with or against an applied magnetic field. The energy difference between
these spin states corresponds to a specific radiofrequency. By absorbing this radiofrequency,
the nuclei "resonate,” and the resulting signal is detected. The precise resonance frequency, or
chemical shift (), is highly sensitive to the local electronic environment of the nucleus,
providing a unique fingerprint of its position within the molecule.

Experimental Protocol for NMR Spectroscopy

The following is a generalized protocol for acquiring high-quality NMR spectra of (R)-4-
Propyloxolan-2-one.

Workflow for NMR Sample Preparation and Data Acquisition

Click to download full resolution via product page

Caption: A typical workflow for preparing an NMR sample of (R)-4-Propyloxolan-2-one and
acquiring the spectra.

Step-by-Step Methodology:

o Sample Preparation: Accurately weigh approximately 5-10 mg of the purified (R)-4-
Propyloxolan-2-one sample.

o Dissolution: Dissolve the sample in about 0.6 mL of a suitable deuterated solvent, such as
chloroform-d (CDCI3), in a clean, dry vial. The choice of solvent is critical as it should not
have signals that overlap with the analyte's signals.
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» Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

e Instrumentation: Place the NMR tube into the spectrometer's autosampler or manually insert
it into the magnet.

e Shimming and Locking: The instrument will automatically lock onto the deuterium signal of
the solvent and shim the magnetic field to ensure homogeneity.

e Acquisition of tH NMR Spectrum:

[¢]

Set the spectral width to approximately 12 ppm.

[e]

Use a 30-degree pulse angle.

[e]

Set the relaxation delay to 1-2 seconds.

o

Acquire 16-32 scans for a good signal-to-noise ratio.
e Acquisition of 13C NMR Spectrum:
o Set the spectral width to approximately 220 ppm.
o Use a proton-decoupled pulse sequence to simplify the spectrum.

o Alonger relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or
more) are typically required due to the lower natural abundance and sensitivity of the 13C
nucleus.

» Data Processing: Fourier transform the raw data, phase the spectra, and perform baseline
correction. Calibrate the chemical shifts using the residual solvent peak (e.g., CDCI3 at 7.26
ppm for *H and 77.16 ppm for 13C).

Spectroscopic Data and Interpretation

The following tables summarize the expected *H and 3C NMR chemical shifts for (R)-4-
Propyloxolan-2-one.

Table 1: *H NMR Data for (R)-4-Propyloxolan-2-one (in CDClI3)
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Proton Assignment sl Multiplicity Coupling Constant
ppm) (3, Hz)

H5a 4.45 - 4.38 m

H5b 3.96 - 3.89 m

H4 2.65 - 2.54 m

H3a 2.65 - 2.54 m

H3b 2.19 dd 16.3,7.3

H1' 1.48 - 1.44 m

H2' 1.40 - 1.30 m

H3' 0.95 t 71

Table 2: 13C NMR Data for (R)-4-Propyloxolan-2-one (in CDCIs)

Carbon Assignment

Chemical Shift (0, ppm)

C2 (C=0) 177.0
C5 (O-CH2) 79.1
C4 (CH) 37.7
C3 (CH2) 34.5
C1' (CHz) 33.8
C2' (CHz) 19.6
C3' (CHs) 14.0

Interpretation of NMR Spectra:

e 1H NMR: The two protons on C5 (H5a and H5b) are diastereotopic due to the adjacent chiral

center at C4, and thus appear as separate multiplets. The proton at the chiral center (H4) is

coupled to the neighboring protons on C3, C5, and the propyl chain, resulting in a complex

multiplet. The two protons on C3 are also diastereotopic and show distinct signals, with one
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appearing as a doublet of doublets. The propyl chain protons appear in the expected upfield
region, with the terminal methyl group showing a characteristic triplet.

e 13C NMR: The carbonyl carbon (C2) of the lactone appears at a characteristic downfield
chemical shift of around 177.0 ppm. The carbon attached to the ester oxygen (C5) is also
deshielded and appears around 79.1 ppm. The remaining aliphatic carbons of the ring and
the propyl chain resonate in the upfield region.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a
molecule. It is based on the principle that molecules absorb infrared radiation at specific
frequencies that correspond to the vibrational modes of their bonds.

Principles of IR Spectroscopy

When a molecule is irradiated with infrared light, its bonds can stretch, bend, or undergo other
vibrational motions. Each type of bond vibrates at a characteristic frequency. By measuring the
frequencies of IR radiation that are absorbed by a sample, an IR spectrum is obtained, which
provides a fingerprint of the functional groups present.

Experimental Protocol for FT-IR Spectroscopy
(Attenuated Total Reflectance - ATR)

ATR is a convenient technique for analyzing liquid samples without the need for extensive

sample preparation.

Workflow for ATR-FT-IR Analysis

Click to download full resolution via product page

Caption: A streamlined workflow for obtaining an FT-IR spectrum of a liquid sample using an
ATR accessory.
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Step-by-Step Methodology:

o Crystal Cleaning: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping
it with a soft tissue dampened with a volatile solvent like isopropanol and allowing it to dry
completely.

e Background Scan: Acquire a background spectrum of the clean, empty ATR crystal. This will
be subtracted from the sample spectrum to remove any signals from the instrument and the
atmosphere.

o Sample Application: Place a small drop of (R)-4-Propyloxolan-2-one directly onto the center
of the ATR crystal.

o Sample Scan: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added
to improve the signal-to-noise ratio.

o Data Processing: The instrument software will automatically subtract the background
spectrum from the sample spectrum to produce the final absorbance or transmittance
spectrum.

o Cleaning: After the measurement, thoroughly clean the ATR crystal to avoid cross-
contamination.

Spectroscopic Data and Interpretation

While a specific IR spectrum for (R)-4-Propyloxolan-2-one is not readily available in public
databases, the expected characteristic absorption bands can be predicted based on the
spectra of similar y-lactones, such as y-heptalactone.

Table 3: Expected Characteristic IR Absorption Bands for (R)-4-Propyloxolan-2-one
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Wavenumber

(cm-?) Vibration Type Functional Group Intensity
~1770 C=0 stretch y-Lactone Strong
~1180 C-O stretch Ester Strong
2960-2850 C-H stretch Aliphatic Strong
1465-1375 C-H bend Aliphatic Medium

Interpretation of IR Spectrum:

The most prominent and diagnostic peak in the IR spectrum of a y-lactone is the strong
carbonyl (C=0) stretching absorption, which typically appears at a higher frequency (~1770
cm~1) compared to acyclic esters due to ring strain. Another strong absorption band
corresponding to the C-O stretching of the ester group is expected around 1180 cm~*. The
spectrum will also show strong C-H stretching vibrations in the 2850-2960 cm~1 region and C-H
bending vibrations between 1375 and 1465 cm~1, characteristic of the aliphatic propyl group
and the lactone ring.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of
ions. It is used to determine the molecular weight of a compound and can provide structural
information through the analysis of fragmentation patterns.

Principles of Mass Spectrometry

In a typical mass spectrometer, a sample is first vaporized and then ionized. The most common
ionization technique for small organic molecules is Electron lonization (El). In EI-MS, high-
energy electrons bombard the sample molecules, causing them to lose an electron and form a
positively charged molecular ion (M+e). This molecular ion is often unstable and can fragment
into smaller, charged daughter ions. These ions are then separated based on their m/z ratio by
a mass analyzer and detected.

Experimental Protocol for GC-MS
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Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination where a gas
chromatograph separates the components of a mixture before they are introduced into the
mass spectrometer. For a pure sample of (R)-4-Propyloxolan-2-one, the GC serves as an
inlet to the MS.

Workflow for GC-MS Analysis

Click to download full resolution via product page

Caption: The general workflow for analyzing a sample of (R)-4-Propyloxolan-2-one using GC-
MS.

Step-by-Step Methodology:

o Sample Preparation: Prepare a dilute solution (e.g., ~1 mg/mL) of (R)-4-Propyloxolan-2-
one in a volatile organic solvent such as dichloromethane or ethyl acetate.

¢ Injection: Inject a small volume (e.g., 1 pL) of the solution into the GC inlet, which is heated
to ensure rapid vaporization of the sample.

o Gas Chromatography: The vaporized sample is carried by an inert gas (e.g., helium) through
a capillary column. The column is housed in an oven with a programmed temperature ramp
to ensure good separation and peak shape.

« lonization: As the compound elutes from the GC column, it enters the ion source of the mass
spectrometer, where it is bombarded with a beam of electrons (typically at 70 eV).

e Mass Analysis: The resulting ions are accelerated into the mass analyzer (e.g., a
quadrupole), which separates them based on their m/z ratio.

o Detection: The separated ions are detected, and a mass spectrum is generated.

Spectroscopic Data and Interpretation
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The mass spectrum of (R)-4-Propyloxolan-2-one is expected to show a molecular ion peak
corresponding to its molecular weight (128.17 g/mol ). The fragmentation pattern is
characteristic of y-lactones.

Table 4: Expected Key Fragments in the El Mass Spectrum of (R)-4-Propyloxolan-2-one

miz Proposed Fragment
128 [M]*e (Molecular lon)
85 [M - CsH7]*

57 [C3H7]*

43 [C3H]*

Interpretation of Mass Spectrum:

The molecular ion peak at m/z 128 confirms the molecular weight of the compound. A common
fragmentation pathway for y-lactones with an alkyl substituent at the 4-position is the cleavage
of the C-C bond between the chiral carbon and the alkyl group. In this case, the loss of the
propyl radical (*CsH7) would lead to a prominent fragment ion at m/z 85. The propyl cation itself
may also be observed at m/z 43. Other smaller fragments will also be present, arising from
further fragmentation of the lactone ring.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary
suite of tools for the comprehensive characterization of (R)-4-Propyloxolan-2-one. *H and 13C
NMR spectroscopy offer unambiguous structural elucidation and confirmation of
stereochemistry. FT-IR spectroscopy provides rapid confirmation of the key lactone functional
group. GC-MS confirms the molecular weight and provides characteristic fragmentation
patterns for identification. By employing these techniques with robust experimental protocols
and a thorough understanding of spectral interpretation, researchers and drug development
professionals can ensure the identity, purity, and quality of this critical pharmaceutical
intermediate.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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